molecular formula C₁₂H₂₃NO₆ B1140155 Anthrose CAS No. 769959-88-8

Anthrose

Cat. No.: B1140155
CAS No.: 769959-88-8
M. Wt: 277.31
InChI Key:
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Description

Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.

Scientific Research Applications

Anthrose has several scientific research applications, including:

Mechanism of Action

Target of Action

Anthrose is a unique monosaccharide found in Bacillus anthracis, a spore-forming gram-positive bacterium that causes anthrax . The primary target of this compound is the external surface of the exosporium of B. anthracis, which is coated with glycosylated proteins . The sugar additions on these proteins are capped with this compound .

Mode of Action

This compound interacts with its targets by attaching to the glycosylated proteins on the exosporium of B. anthracis . This interaction results in changes in the physiology and pathogenesis of B. anthracis. For instance, the loss of this compound has been observed to delay spore germination and enhance sporulation .

Biochemical Pathways

The biochemical pathway for this compound biosynthesis involves an antABCD operon encoding four putative this compound biosynthetic enzymes . Mutations in this operon can lead to this compound deficiency . For example, large chromosomal deletions within the this compound biosynthetic operon have been identified in B. anthracis strains from Chile and Poland .

Pharmacokinetics

The pharmacokinetics of this compound in the context of B. anthracisIt’s known that this compound-deficient strains ofB. anthracis show altered behavior in terms of germination, sporulation, and interaction with the host immune system .

Result of Action

The presence or absence of this compound has significant effects on the action of B. anthracis. Spores without this compound are phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface . Furthermore, this compound-deficient bacteria were found to be more abundant in the spleen following infection, indicating enhanced dissemination .

Action Environment

The action of this compound and its effects can be influenced by environmental factors. For instance, this compound-deficient strains of B. anthracis are no longer restricted to West Africa, suggesting that different environmental conditions may affect the prevalence of these strains . .

Safety and Hazards

The safety data sheet for Anthrose suggests that it should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

Research on anthrose is ongoing, particularly in relation to its role in the physiology and pathogenesis of Bacillus anthracis . Future research areas should include how climate change affects the spread and management of diseases caused by this compound-deficient strains .

Biochemical Analysis

Biochemical Properties

Anthrose plays a significant role in the biochemical reactions of Bacillus anthracis. It interacts with various enzymes, proteins, and other biomolecules. The West African Group (WAG) B. anthracis have mutations rendering them this compound deficient .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, loss of this compound delayed spore germination and enhanced sporulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound show noticeable changes in laboratory settings. It has been observed that spores without this compound were phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the this compound mutant had half the LD 50 and decreased time to death (TTD) of wild type and complement B. anthracis Sterne in the A/J mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Anthrose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.

Comparison with Similar Compounds

    Rhamnose: Another monosaccharide found in bacterial cell walls.

    Fucose: A deoxyhexose sugar involved in various biological processes.

    Glucose: A common monosaccharide with widespread biological significance.

Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .

Properties

IUPAC Name

N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOSQKWOPXPGQY-WVTGURRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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